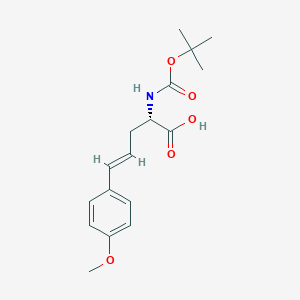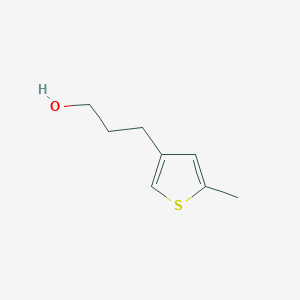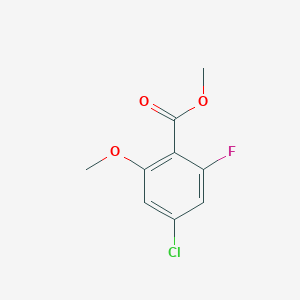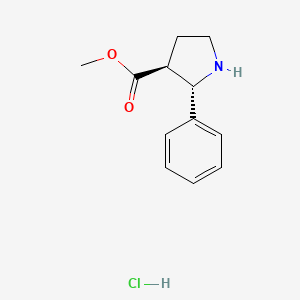
(4R)-4-(4-Methylbenzyl)-D-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2r,4r)-2-amino-4-(4-methylbenzyl)pentanedioic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a benzyl group substituted with a methyl group, and a pentanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2r,4r)-2-amino-4-(4-methylbenzyl)pentanedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl bromide and diethyl malonate.
Alkylation: The first step involves the alkylation of diethyl malonate with 4-methylbenzyl bromide in the presence of a base such as sodium ethoxide.
Hydrolysis and Decarboxylation: The resulting product is then hydrolyzed and decarboxylated to yield the corresponding carboxylic acid.
Industrial Production Methods
Industrial production methods for (2r,4r)-2-amino-4-(4-methylbenzyl)pentanedioic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2r,4r)-2-amino-4-(4-methylbenzyl)pentanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Amides and other derivatives.
Aplicaciones Científicas De Investigación
(2r,4r)-2-amino-4-(4-methylbenzyl)pentanedioic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2r,4r)-2-amino-4-(4-methylbenzyl)pentanedioic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2r,4r)-4-methyl-2-piperidinecarboxylic acid: Another chiral amino acid derivative with similar structural features.
(2r,4r)-4-hydroxy-2-piperidinecarboxylic acid: A compound with a hydroxyl group instead of an amino group.
Uniqueness
(2r,4r)-2-amino-4-(4-methylbenzyl)pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and drug development.
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
(2R,4R)-2-amino-4-[(4-methylphenyl)methyl]pentanedioic acid |
InChI |
InChI=1S/C13H17NO4/c1-8-2-4-9(5-3-8)6-10(12(15)16)7-11(14)13(17)18/h2-5,10-11H,6-7,14H2,1H3,(H,15,16)(H,17,18)/t10-,11-/m1/s1 |
Clave InChI |
RGKAJUJNUGDWKC-GHMZBOCLSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C[C@H](C[C@H](C(=O)O)N)C(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B13085201.png)





![Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13085223.png)
![5-Hexyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B13085230.png)
![Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13085241.png)

![4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13085252.png)

